6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
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Overview
Description
6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a heterocyclic compound that features a pyrrolo[3,4-b]pyrazine core structure with a hydroxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. Heterocyclic compounds, such as this one, are known for their diverse range of biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature has been reported to yield pyrazolo[3,4-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves its interaction with specific molecular targets. For example, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways, thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Similar in structure but lacks the hydroxyphenyl group.
Pyrrolo[3,4-b]pyrazine: The core structure without additional substituents.
Phenanthroquinolizidine: Another heterocyclic compound with different biological activities.
Uniqueness
6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is unique due to the presence of the hydroxyphenyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
6-(4-hydroxyphenyl)pyrrolo[3,4-b]pyrazine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c16-8-3-1-7(2-4-8)15-11(17)9-10(12(15)18)14-6-5-13-9/h1-6,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGDMMCXUNOFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=NC=CN=C3C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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